molecular formula C34H40Cl2N4O6 B191386 Hematoporphyrin dihydrochloride CAS No. 17696-69-4

Hematoporphyrin dihydrochloride

Cat. No.: B191386
CAS No.: 17696-69-4
M. Wt: 671.6 g/mol
InChI Key: VNVGOODAFSODLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hematoporphyrin IX dihydrochloride is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated to form alcohols. It is a deeply colored solid, typically encountered as a solution. This compound is widely known for its use as a photosensitizer in photodynamic therapy, a treatment method that uses light to activate the compound to destroy cancer cells .

Mechanism of Action

Target of Action

Hematoporphyrin dihydrochloride, also known as Hemoporfin , is a porphyrin derivative that primarily targets tumor tissues . It is used as a photosensitizer in photodynamic therapy (PDT) . The compound’s primary targets are the cellular targets within the tumor tissue .

Mode of Action

The mode of action of this compound involves several steps. First, it is transported to the tumor tissue via the serum . Once localized and retained in the tumor tissue, it generates singlet molecular oxygen (Δ) when exposed to visible light . This singlet molecular oxygen then attacks the cellular targets within the tumor tissue .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the photodynamic therapy (PDT) pathway . The generation of singlet molecular oxygen (Δ) by the action of visible light is a key step in this pathway . The singlet molecular oxygen then interacts with the cellular targets, leading to downstream effects such as cell death .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy Chinese volunteers . The compound was found to have a short half-life, with values of 1.26 h, 1.31 h, and 1.70 h for doses of 2.5, 5, and 7.5 mg/kg, respectively . The maximum concentration (Cmax) and the area under the curve (AUC) increased with dose for intravenous single-dose administration . The compound was rapidly cleared from the blood, ensuring a short light-avoidance period .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in tumor cells . When exposed to red light, it can decrease tumor growth in vivo . It induces morphological changes in U87 cells, including shrinking and fragmentation .

Action Environment

The action of this compound is influenced by environmental factors such as light. As a photosensitizer, its efficacy is dependent on exposure to visible light

Biochemical Analysis

Biochemical Properties

Hematoporphyrin dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hematoporphyrin IX dihydrochloride is synthesized from hemin. The process involves the hydration of the two vinyl groups in protoporphyrin IX to form alcohols. This is typically achieved by treating hematoporphyrin dihydrochloride with a mixture of sulphuric acid and acetic acid .

Industrial Production Methods: In industrial settings, the production of hematoporphyrin IX dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified using techniques such as high-pressure liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Hematoporphyrin IX dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can convert hematoporphyrin IX dihydrochloride to its reduced forms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hematoporphyrin derivatives with different oxidation states .

Scientific Research Applications

Hematoporphyrin IX dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Protoporphyrin IX: The parent compound from which hematoporphyrin IX dihydrochloride is derived.

    Hematoporphyrin Derivative: A mixture of porphyrins used in photodynamic therapy.

    Uroporphyrin I: Another porphyrin compound with similar properties.

Uniqueness: Hematoporphyrin IX dihydrochloride is unique due to its specific hydration of vinyl groups, which enhances its photosensitizing properties. This makes it particularly effective in photodynamic therapy compared to other similar compounds .

Properties

CAS No.

17696-69-4

Molecular Formula

C34H40Cl2N4O6

Molecular Weight

671.6 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

InChI

InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,36,38-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H

InChI Key

VNVGOODAFSODLR-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4C)C(C)O)C(=C3CCC(=O)O)C)CCC(=O)O.Cl.Cl

17696-69-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hematoporphyrin dihydrochloride
Reactant of Route 2
Hematoporphyrin dihydrochloride
Reactant of Route 3
Hematoporphyrin dihydrochloride
Reactant of Route 4
Hematoporphyrin dihydrochloride
Reactant of Route 5
Hematoporphyrin dihydrochloride
Reactant of Route 6
Hematoporphyrin dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.